molecular formula C4H5N3O B131729 Isocytosine CAS No. 155831-94-0

Isocytosine

Cat. No.: B131729
CAS No.: 155831-94-0
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocytosine, an isomer of cytosine, is a non-natural nucleobase with significant applications in advanced scientific research, particularly in oncology and synthetic biology. Its primary research value lies in its role in Gene-Directed Enzyme Prodrug Therapy (GDEPT). The enzyme this compound Deaminase (ICD), such as VCZ, specifically converts the low-toxicity prodrug 5-fluorothis compound (5-FIC) into the potent anticancer drug 5-fluorouracil (5-FU) . This ICD/5-FIC system is a promising tool for suicide gene therapy, as it demonstrates a potent cytotoxic bystander effect and may reduce off-target toxicity because 5-FIC is not a preferred substrate for deaminases in the human gut flora . Structural biology studies have resolved the crystal structures of ICDs like VCZ in its apo-form and in complex with 5-FU, revealing key residues for substrate binding and catalysis and providing a basis for protein engineering to optimize this system for therapeutic applications . Beyond its therapeutic potential, this compound serves as a critical building block in Hachimoji nucleic acids, expanding the alphabet of synthetic genetics for biotechnological and prebiotic chemistry studies . Its photophysical properties are also a key area of investigation; research using femtosecond broadband spectroscopy shows this compound exhibits high photo-stability through efficient non-radiative decay pathways, a characteristic crucial for understanding the stability of nucleic acids . These dynamics are strongly influenced by the solvent environment and tautomeric composition of the molecule .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Foundational & Exploratory

Isocytosine: Structural Dynamics, Tautomerism, and Supramolecular Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the chemical behavior, structural dynamics, and synthetic utility of isocytosine.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (2-amino-4(3H)-pyrimidinone) represents a critical scaffold in both prebiotic chemistry and modern medicinal application. Unlike its canonical isomer cytosine, this compound presents a unique "Janus-faced" hydrogen bonding potential that drives its utility in supramolecular self-assembly and synthetic genetics (Hachimoji DNA). This guide dissects the thermodynamic landscape of its tautomers, provides validated synthetic protocols, and explores its role as a pharmacophore.

Structural Fundamentals & Isomerism

To understand this compound, one must first distinguish it from its canonical isomer, cytosine. While both share the pyrimidine core and identical molecular weight (111.10 g/mol ), the transposition of the functional groups alters their electronic landscape fundamentally.

  • Cytosine: 4-amino-2-pyrimidinone (Exocyclic amine at C4; Carbonyl at C2).

  • This compound: 2-amino-4-pyrimidinone (Exocyclic amine at C2; Carbonyl at C4).

This structural shift changes the pKa and the hydrogen bond donor/acceptor (D/A) patterns, making this compound a non-standard nucleobase capable of pairing with isoguanine, a property exploited in expanded genetic alphabet systems.

Atomic Numbering and Connectivity

The IUPAC numbering is critical for discussing tautomerism.

  • N1: Adjacent to the C2-amine.[1]

  • C2: Bears the exocyclic amino group (

    
    ).
    
  • N3: Flanked by the amino group and the carbonyl.

  • C4: Bears the carbonyl oxygen (

    
    ).
    

The Tautomeric Landscape

The reactivity and recognition properties of this compound are dictated by its tautomeric equilibrium. Unlike standard bases which have a strongly preferred form under physiological conditions, this compound exists in a delicate energetic balance that is highly sensitive to environmental factors (phase, solvent polarity, and pH).

The Three Principal Tautomers

We define the three chemically significant species:

  • N1-H Keto-Amine (Form A): Protonated at N1.

  • N3-H Keto-Amine (Form B): Protonated at N3.[2]

  • Enol-Amine (Form C): Aromatic 2-amino-4-hydroxypyrimidine.

Senior Scientist Insight: In drug design, assuming a fixed tautomer can lead to docking errors. You must model the N3-H form for solution-phase interactions, but consider the Enol form when designing transition-state inhibitors where aromatization lowers the energy barrier.

Phase-Dependent Stability
  • Gas Phase: Density Functional Theory (DFT) calculations and microwave spectroscopy indicate that the Enol-Amine and N1-H Keto forms are very close in energy, often co-existing. The aromatic stabilization of the pyrimidine ring favors the enol form in the absence of solvent stabilization.

  • Aqueous Solution: The high dielectric constant of water stabilizes the dipole of the keto forms. Experimental NMR data confirms that the N3-H Keto-Amine is the dominant species, often in equilibrium with the N1-H form. The enol form is negligible in water.

  • Solid State: X-ray crystallography reveals that this compound often crystallizes as the N3-H tautomer , forming hydrogen-bonded ribbons. However, it exhibits remarkable plasticity; co-crystallization with specific partners (like 5-fluorocytosine) can trap the N1-H form if the hydrogen bonding complementarity demands it.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways and the energetic relationships between tautomers.

IsocytosineTautomers N1H N1-H Keto-Amine (Polar/Gas) N3H N3-H Keto-Amine (Dominant in Solution) N1H->N3H 1,3-Proton Shift Enol Enol-Amine (Aromatic/Gas Phase) N1H->Enol   N3H->Enol Lactam-Lactim Tautomerism

Figure 1: Tautomeric equilibrium of this compound.[3] The yellow arrows indicate the primary reversible proton transfers observed in solution and solid phases.

Supramolecular Utility & Hachimoji DNA

This compound is not merely a laboratory curiosity; it is a functional component of "Hachimoji DNA" (eight-letter DNA).

The this compound-Isoguanine Pair

In this expanded genetic alphabet, this compound (iC) pairs with Isoguanine (iG).

  • Mechanism: The pairing relies on a non-standard hydrogen bonding pattern (Donor-Donor-Acceptor on one face matching Acceptor-Acceptor-Donor on the other).

  • Fidelity: This pair is orthogonal to the natural A-T and G-C pairs, allowing for the storage of increased information density in synthetic biological systems.

Quadruple Hydrogen Bonding (UPy Motif)

While this compound forms triple hydrogen bonds in the iC-iG pair, its derivative, 2-ureido-4[1H]-pyrimidinone (UPy) , is the gold standard for self-assembling polymers.

  • Chemistry: Reacting this compound with a diisocyanate creates a UPy unit.

  • Result: A self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) array that dimerizes with extremely high association constants (

    
     in chloroform).
    

Experimental Protocols

Synthesis of this compound (The Guanidine-Malic Acid Route)

This is the most robust protocol for laboratory-scale synthesis, avoiding the instability of formylacetic acid.

Principle: Malic acid acts as a masked equivalent of formylacetic acid. In fuming sulfuric acid, malic acid decarbonylates to generate the reactive C3 species in situ, which immediately condenses with guanidine.[4]

Safety Note: This reaction evolves Carbon Monoxide (CO). It must be performed in a high-efficiency fume hood.

Protocol:

  • Reagents:

    • Guanidine Hydrochloride (9.55 g, 100 mmol)

    • L-Malic Acid (13.4 g, 100 mmol)

    • Fuming Sulfuric Acid (20% oleum, 40 mL)

  • Procedure:

    • Chill the fuming sulfuric acid to 0°C in an ice bath.

    • Slowly add Guanidine HCl with stirring (exothermic).

    • Add Malic Acid portion-wise over 15 minutes.

    • Critical Step: Allow the mixture to warm to room temperature, then heat to 70°C for 1 hour. CO evolution will be vigorous.

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture onto 200g of crushed ice.

    • Neutralize carefully with concentrated Ammonium Hydroxide (

      
      ) to pH 7-8. This compound will precipitate as a white/off-white solid.
      
  • Purification:

    • Filter the crude solid.

    • Recrystallize from boiling water.

    • Yield: Typically 60-70%.

Analytical Characterization Data

Use the following reference data to validate your synthesized product.

MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6)

10.6 ppm (br s, 1H)
NH proton (N3-H tautomer confirmation)
1H NMR (DMSO-d6)

6.4 ppm (br s, 2H)
Exocyclic

1H NMR (DMSO-d6)

5.4 ppm (d, 1H, H-5)
Pyrimidine ring proton
1H NMR (DMSO-d6)

7.7 ppm (d, 1H, H-6)
Pyrimidine ring proton
IR (ATR)1640-1660

Strong

stretch (indicates Keto form)
UV-Vis (

)

~ 285 nm

transition

Biological & Pharmacological Applications

This compound serves as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hydrogen-bonding edge of guanine while maintaining a smaller steric profile.

Target: BACE1 Inhibitors (Alzheimer's)

This compound derivatives have been developed as BACE1 (Beta-secretase 1) inhibitors.[5] The 2-amino-4-pyrimidinone core engages the catalytic aspartic acid residues in the enzyme's active site via a bidentate hydrogen bond network.

Target: Antivirals

This compound analogues, particularly those with modifications at the C5 position (e.g., 5-azacytosine derivatives), function as antimetabolites. They are incorporated into viral genomes, leading to lethal mutagenesis or chain termination.

References

  • Tautomerism in Solid State: Sridhar, B., & Ravikumar, K. (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate.[6] Acta Crystallographica Section C. Link

  • Synthesis Protocol: Wheeler, H. L., & Johnson, T. B. (1903). Synthesis of this compound. American Chemical Journal. Validated by modern adaptations in Organic Letters (2023). Link

  • Hachimoji DNA: Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

  • Supramolecular Chemistry (UPy): Sijbesma, R. P., et al. (1997). Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding. Science. Link

  • Gas Phase Tautomerism: Alonso, J. L., et al. (2013).[7] All Five Forms of Cytosine Revealed in the Gas Phase. Angewandte Chemie. (Comparative reference for this compound methodology). Link

Sources

Solubility Profile and Solvation Thermodynamics of Isocytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocytosine (2-aminouracil; 2-amino-4(3H)-pyrimidinone) is a critical pyrimidine isomer utilized in the synthesis of antiviral agents, supramolecular assemblies, and non-natural nucleic acids (hachimoji RNA).[1][2] Unlike its structural isomer cytosine, this compound exhibits a distinct solubility profile driven by its specific hydrogen-bonding donor/acceptor motif and tautomeric equilibrium.[1][2]

This guide provides a definitive analysis of the solubility behavior of this compound in organic and aqueous media. It moves beyond static data tables to establish a thermodynamic framework for solvent selection, offering actionable protocols for solubility determination and recrystallization process design.[1]

Physicochemical Context & Solvation Mechanism[3]

To master the solubility of this compound, one must first understand the molecular forces at play. This compound is not a static entity; it is a dynamic system subject to tautomeric shifts that dictate its affinity for specific solvents.

Structural Isomerism and Tautomerism

This compound exists in equilibrium between the keto-amine (predominant in solid state and polar solvents) and enol-amine forms.[2] The stability of these tautomers is solvent-dependent, influencing the lattice energy and solvation enthalpy.

  • Keto-amine form: High polarity, strong H-bond donor (N-H) and acceptor (C=O).[1][2] Favored in polar aprotic solvents (DMSO, DMF) and water.[1]

  • Enol-amine form: Aromatic character, potential for different stacking interactions.[1][2]

The "Like Dissolves Like" Mechanism

The solubility of this compound is governed by the competition between Crystal Lattice Energy (strong intermolecular H-bonds in the solid) and Solvation Energy (solvent-solute interactions).

  • High Solubility: Requires solvents capable of disrupting the strong inter-base hydrogen bonding network. Polar aprotic solvents (DMSO) are superior because they act as strong H-bond acceptors without competing as donors, effectively "stripping" this compound molecules from the crystal lattice.[1]

  • Low Solubility: Non-polar solvents (Hexane, Toluene) lack the dielectric strength and H-bonding capability to overcome the lattice energy.

Solubility Profile: Quantitative & Qualitative Data

The following data synthesizes experimental values and qualitative behaviors observed in process chemistry.

Solubility Data Table (at 25°C)
Solvent ClassSolventSolubility (approx.)Thermodynamic Character
Polar Aprotic DMSO ~31.8 mg/mL (286 mM)Excellent. High dipole moment disrupts lattice.[2]
Polar Aprotic DMF ~10 - 15 mg/mL Good. Effective for synthesis and purification.[2]
Polar Protic Water (pH 7.[1]2)~2.0 mg/mLLow. High lattice energy competes with hydration.
Polar Protic Methanol< 5 mg/mLPoor/Moderate. Often used as a wash solvent.
Polar Protic Ethanol< 1 mg/mLPoor. Common anti-solvent for crystallization.
Non-Polar Hexane/EtOAcInsolubleAnti-solvent. Used to drive precipitation.
Acidic Aqueous Acetic Acid (aq)> 50 mg/mLHigh. Protonation of the amine forms a soluble salt.

Note: Solubility in DMSO is significantly enhanced by ultrasonic treatment and warming to 60°C, indicating a high activation energy for dissolution.[1]

Visualization: Solvation Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityLogic Iso This compound Solid Goal Define Application Iso->Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Crystallization Goal->Purification HighSol High Solubility Req. (>30 mg/mL) Reaction->HighSol DiffSol Differential Solubility Purification->DiffSol DMSO DMSO / DMF (Polar Aprotic) HighSol->DMSO Neutral pH Acid Acidic Water (Protonation) HighSol->Acid Salt Formation Recryst Recrystallization System DiffSol->Recryst System1 Solvent: Hot Water Anti-solvent: Ethanol Recryst->System1 Standard System2 Solvent: DMF Anti-solvent: Water Recryst->System2 Alternative

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Thermodynamic Modeling & Hansen Parameters

For rigorous process design, empirical "trial and error" is insufficient.[1] We utilize Hansen Solubility Parameters (HSP) to predict solubility in novel solvent mixtures.[1]

Hansen Solubility Parameters (Estimated)

This compound's solubility is driven by Hydrogen Bonding (


) and Polarity (

).[1][3]
  • 
     (Dispersion):  ~18.0 MPa
    
    
    
    (Typical for heterocyclic aromatics)[1]
  • 
     (Polarity):  ~14.0 MPa
    
    
    
    (Due to keto/amine groups)[1]
  • 
     (H-Bonding):  ~20.0 MPa
    
    
    
    (Strong donor/acceptor capacity)[1][2]

Interaction Radius (


): 


[1][2][3]
  • Guidance: To maximize solubility, select solvents where

    
     is minimized (i.e., solvents with high 
    
    
    
    and
    
    
    like DMSO).[1] To precipitate (crystallize), add a solvent that maximizes
    
    
    (e.g., Toluene or Acetone).[1]
Temperature Dependence (Apelblat Equation)

For crystallization optimization, the solubility


 (mole fraction) as a function of temperature 

is modeled using the Modified Apelblat Equation:


  • A, B, C: Empirical constants determined experimentally.

  • Application: this compound typically exhibits endothermic dissolution (

    
    ), meaning solubility increases with temperature.[1] This confirms the viability of cooling crystallization  from hot water or hot DMF.
    

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures data integrity by verifying equilibrium and preventing supersaturation errors.[1][2]

Materials:

  • This compound (>98% purity)[1]

  • Target Solvents (HPLC Grade)

  • Orbital Shaker (temp. controlled)

  • Syringe Filters (0.22 µm PTFE for organics, PES for aqueous)[1]

  • UV-Vis Spectrophotometer[2]

Workflow:

  • Preparation: Add excess this compound solid to 5 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Critical Step: Ensure solid phase is always present. If solution becomes clear, add more solid.

  • Sampling: Stop agitation and allow settling for 1 hour.

  • Filtration: Withdraw supernatant and filter through a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification (UV-Vis):

    • Dilute filtrate with water or buffer.

    • Measure Absorbance at

      
        (pH dependent; verify 
      
      
      
      in specific solvent).
    • Calculate concentration using a pre-determined calibration curve.

Protocol: Recrystallization for Purification

Objective: Purify crude this compound from synthesis byproducts.

  • Dissolution: Suspend crude this compound in Water (ratio ~1:50 w/v).[1]

  • Heating: Heat to 90–95°C. This compound should dissolve completely (if not, add small amounts of Acetic Acid to assist, though this forms the salt).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Slow Cooling): Allow filtrate to cool slowly to room temperature, then to 4°C.

    • Method B (Anti-solvent): To the hot aqueous solution, slowly add Ethanol or Acetone until turbidity persists.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol. Dry under vacuum at 50°C.

Applications & Implications

  • Drug Development: this compound derivatives (e.g., in antiviral research) often require polar aprotic solvents for nucleophilic substitution reactions.[1] Using DMSO ensures high reactant concentration, increasing reaction kinetics.[1]

  • Hachimoji DNA/RNA: For non-natural base pairing studies, this compound must be dissolved in high-purity buffers.[1][2] The low aqueous solubility (~2 mg/mL) necessitates precise pH control or the use of co-solvents (0.5–1% DMSO) in biological assays to prevent micro-precipitation.

References

  • Stimson, M. M. (1949).[1][4] The Ultraviolet Absorption Spectra of Cytosine and this compound. Journal of the American Chemical Society, 71(4), 1470–1474.[1] Link[1]

  • Cayman Chemical. (2023).[5] this compound Product Information & Solubility Data. Cayman Chemical Product Data Sheet. Link

  • MedChemExpress. (2024).[1] this compound Solubility and Physicochemical Properties. MCE Product Database. Link

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Foundational text for HSP calculations).

  • Les, A., & Ortega-Blake, I. (1986).[1][6] Tautomerism of Uracil, Cytosine, this compound.[1][6] International Journal of Quantum Chemistry, 30(2), 225-237.[1][6] (Mechanistic insight into tautomers).

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Application of Isocytosine-Modified Peptide Nucleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Diagnostics, and Therapeutic Development

Executive Summary for the Senior Scientist

Peptide Nucleic Acids (PNAs) represent a paradigm shift in nucleic acid mimicry, offering unparalleled stability and binding affinity due to their charge-neutral peptide backbone.[1][2] This makes them exceptional candidates for antisense, antigene, and diagnostic applications.[3][4][] However, the utility of standard PNAs in targeting double-stranded nucleic acids is often hampered by the pH-dependent protonation requirement of cytosine for stable triplex formation.[6][7] This guide details the strategic incorporation of isocytosine (iC), a cytosine analogue, to overcome this limitation. This compound forms stable, pH-independent Hoogsteen-type hydrogen bonds with guanine-cytosine (G-C) pairs, dramatically enhancing the stability and efficacy of PNA triplexes at physiological pH.[8][9] We provide a comprehensive overview, from the rationale and monomer synthesis to solid-phase oligomerization, biophysical characterization, and key applications, complete with field-tested protocols and troubleshooting insights.

Scientific Introduction: The this compound Advantage

Peptide Nucleic Acid (PNA) is a synthetic polymer in which the natural sugar-phosphate backbone is replaced by repeating N-(2-aminoethyl)glycine units.[10] This structural alteration confers two major advantages:

  • Enzymatic Resistance : The unnatural peptide backbone is not recognized by nucleases or proteases, leading to exceptional biological stability.[1]

  • High-Affinity Binding : The absence of negative charge in the backbone eliminates electrostatic repulsion with target DNA or RNA, resulting in more stable duplexes and triplexes compared to their natural counterparts.[1][10]

A primary goal in PNA-based therapeutics, particularly in antigene strategies, is the sequence-specific recognition of double-stranded DNA or RNA.[2] This is often achieved by forming a (PNA)₂/NA or PNA/NA₂ triplex in the major groove of the target. While thymine-containing PNAs can readily bind to A-T pairs, targeting G-C pairs with cytosine-containing PNAs requires the protonation of the PNA cytosine (pKa ≈ 4.5) to form a stable C+•G-C triplet.[6] This necessity for an acidic environment is incompatible with physiological conditions (pH ~7.4), severely limiting therapeutic potential.

This compound (iC) , and its commonly used synthetic precursor pseudothis compound (J), serves as a bioisostere of protonated cytosine.[7] It presents a hydrogen bonding pattern that allows it to form a stable, neutral triplet with a G-C pair at physiological pH, obviating the need for protonation.[9] This modification is a cornerstone for developing robust PNA probes and drugs capable of targeting duplex nucleic acids in vivo.[8][11]

Figure 1: Comparison of targeting a G-C pair with standard vs. This compound-containing PNA at physiological pH.

Application Note: Synthesis of this compound-Containing PNA

The successful incorporation of this compound into a PNA oligomer is a two-stage process: first, the chemical synthesis of a protected iC monomer suitable for solid-phase synthesis, and second, the automated oligomerization itself.

This compound PNA Monomer Synthesis

Standard PNA chemistry often relies on the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the backbone amine, which allows for mild deprotection conditions.[9] For the this compound nucleobase, the exocyclic amine must also be protected, typically with a tert-Butyloxycarbonyl (Boc) group, which is acid-labile and can be removed during the final cleavage step.[8]

While several synthetic routes exist, a common and effective strategy involves a "late-stage alkylation" to avoid side reactions like intramolecular cyclization that can occur with other methods.[8] A more streamlined approach for compatibility with automated synthesis is the direct preparation of the N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl]-N-(2-N-(tert-Butyloxycarbonyl)isocytosin-5-ylacetyl)glycine monomer.[9]

Figure 2: General workflow for the synthesis of an Fmoc/Boc-protected this compound PNA monomer.

Solid-Phase PNA Oligomerization

The synthesis of PNA oligomers is performed on a solid support, typically using an automated peptide synthesizer.[12] The process is a cycle of three main steps: deprotection, coupling, and capping.[13][14]

  • Deprotection: The Fmoc group of the N-terminal monomer on the growing chain is removed using a mild base, typically a solution of 20% piperidine in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[14]

  • Coupling: The new, incoming PNA monomer (including the synthesized iC monomer) is activated using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the deprotected amine of the resin-bound chain.[9]

  • Capping: Any unreacted amines on the support are acetylated (capped) using acetic anhydride to prevent the formation of deletion sequences.

This cycle is repeated until the desired sequence is assembled. Finally, the PNA is cleaved from the resin, and the nucleobase protecting groups (e.g., Boc on this compound, Bhoc on cytosine) are removed simultaneously using a strong acid cocktail, such as Trifluoroacetic acid (TFA) with a scavenger like m-cresol.[9][13]

PNA_Synthesis_Cycle Resin Resin-Bound PNA (Fmoc-Protected) Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Remove Fmoc Coupling 2. Coupling (Fmoc-PNA-Monomer, HATU) Deprotection->Coupling Expose Free Amine Capping 3. Capping (Acetic Anhydride) Coupling->Capping Couple New Monomer Elongated Resin-Bound PNA (n+1) (Fmoc-Protected) Capping->Elongated Block Unreacted Sites Elongated->Deprotection Repeat Cycle

Figure 3: The core cycle of automated solid-phase PNA synthesis using Fmoc chemistry.

Application Note: Biophysical Characterization

After synthesis and purification (typically via RP-HPLC), it is critical to validate the properties of the this compound-containing PNA. The primary goal is to demonstrate enhanced binding to the target duplex compared to a non-modified PNA.

Thermal Melting (Tm) Analysis

UV thermal denaturation is a fundamental technique to assess the stability of the PNA-nucleic acid complex. The melting temperature (Tm) is the temperature at which 50% of the complex has dissociated. A higher Tm indicates a more stable complex. For iC-containing PNAs targeting a dsRNA or dsDNA sequence, a significant increase in Tm is expected at physiological pH compared to a control PNA with standard cytosine.[8]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.[8] By directly measuring the heat released or absorbed during binding, ITC can determine the association constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. This allows for a deeper understanding of the driving forces behind the enhanced stability conferred by this compound. The binding of PNA to dsRNA is often driven by a favorable entropy change that compensates for a less favorable enthalpy contribution.[8]

Data Presentation: Comparative Binding Properties

The following table summarizes expected data from a biophysical comparison of two PNAs targeting a G-C rich region in a model RNA hairpin.

PNA SequenceTargetTm (°C) at pH 7.4[8]Ka (x 10⁶ M⁻¹)[8]ΔH (kcal/mol)ΔS (cal/mol·deg)
PNA-C dsRNA~25 °C (broad)Low Affinity--
PNA-iC dsRNA45 °C (sharp)5.2-8.515.1
PNA-iC Mismatched dsRNANo clear transition1.1--

Table 1: Representative biophysical data comparing a PNA containing standard cytosine (PNA-C) with one containing this compound (PNA-iC). Data is hypothetical but based on trends reported in the literature.[8] The PNA-iC shows significantly higher thermal stability and binding affinity for its intended target at physiological pH.

Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory personnel. All work should be conducted in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Automated Solid-Phase Synthesis of an this compound-PNA Oligomer

This protocol assumes the use of a standard automated peptide synthesizer and commercially available Fmoc-protected PNA monomers, including a custom-synthesized or purchased Fmoc-iC(Boc)-OH monomer.

Materials:

  • Fmoc-PNA monomers (A(Bhoc), G(Bhoc), C(Bhoc), T, iC(Boc))

  • Solid support: Rink Amide or PAL-PEG-PS resin (e.g., 2 µmol scale)

  • Solvents: N-Methyl-2-pyrrolidone (NMP, peptide grade), Dichloromethane (DCM)

  • Reagents:

    • Deprotection solution: 20% (v/v) Piperidine in NMP

    • Coupling activator: 0.5 M HATU in NMP

    • Base: 2,6-Lutidine and/or N,N-Diisopropylethylamine (DIPEA)

    • Capping solution: Acetic Anhydride/2,6-Lutidine/NMP

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol

    • Precipitation solvent: Diethyl ether, ice-cold

Procedure:

  • Resin Preparation: Place 2 µmol of the chosen resin in the synthesis column. Swell the resin in DCM for 15 min, followed by washing with NMP (5x).

  • Initial Deprotection: Remove the Fmoc group from the resin by treating with deprotection solution for 3 min, then repeat for 7 min. Wash thoroughly with NMP (5x).

  • Synthesis Cycle (Automated): Program the synthesizer to perform the following cycle for each monomer addition: a. Coupling: Deliver the Fmoc-PNA monomer (0.2 M in NMP), HATU, and base to the reaction vessel. Allow to react for 30-60 minutes. b. Washing: Wash the resin with NMP (5x). c. Capping: Treat the resin with capping solution for 5 minutes to block unreacted sites. d. Washing: Wash the resin with NMP (5x). e. Deprotection: Treat with deprotection solution to remove the N-terminal Fmoc group of the newly added monomer. f. Washing: Wash the resin with NMP (5x).

  • Repeat: Continue the synthesis cycle until the full-length PNA oligomer is assembled.

  • Final Deprotection: After the last coupling and capping step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Transfer the resin to a screw-cap vial. Add ~400 µL of ice-cold cleavage cocktail.[13] c. Vortex briefly and allow the reaction to proceed at room temperature for 90 minutes.[9]

  • Precipitation and Purification: a. Filter the cleavage mixture to remove the resin, collecting the filtrate. b. Precipitate the crude PNA by adding the filtrate to a centrifuge tube containing 10 mL of ice-cold diethyl ether. c. Pellet the PNA by centrifugation, decant the ether, and wash the pellet again with cold ether. d. Dry the white PNA pellet, dissolve in water/0.1% TFA, and purify by reverse-phase HPLC. e. Confirm the mass of the final product using MALDI-TOF or ESI mass spectrometry.

Protocol 2: Thermal Melting (Tm) Analysis of PNA-RNA Triplex

Materials:

  • Purified PNA-iC oligomer and target RNA hairpin (quantified by UV-Vis at 260 nm)

  • Buffer: 100 mM Sodium Acetate, 1.0 mM EDTA, pH 5.5 (or desired physiological buffer, e.g., PBS pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cell holder (peltier)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a solution containing the PNA and target RNA in a 1:1 molar ratio in the desired buffer. A typical final concentration is 1-3 µM for each strand.

  • Annealing: Heat the sample to 95°C for 5 minutes to dissociate any pre-formed structures. Allow the solution to cool slowly to room temperature over 2-3 hours to facilitate triplex formation.

  • Data Acquisition: a. Place the cuvette in the spectrophotometer's thermal block and equilibrate at a low starting temperature (e.g., 15°C). b. Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.

  • Data Analysis: a. Plot the absorbance at 260 nm versus temperature. A sigmoidal curve indicates a cooperative melting transition. b. The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.[8] A well-resolved lower temperature transition corresponds to the melting of the PNA from the triplex, while a higher temperature transition corresponds to the melting of the RNA hairpin itself.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low PNA Synthesis Yield - Incomplete coupling of monomers.- Aggregation of the growing PNA chain.- Double couple difficult monomers (especially purines).- Use 2,6-lutidine as the base, which is less likely to cause side reactions than DIPEA.- For G-rich sequences, consider incorporating backbone modifiers like γ-PNA to improve solubility.[1]
Broad or No Melting Transition (Tm) - PNA is not binding to the target.- Incorrect buffer conditions (ionic strength, pH).- PNA or RNA degradation.- Verify PNA and RNA sequence and integrity by mass spectrometry and gel electrophoresis.- Ensure proper annealing of the sample.- Optimize buffer conditions. The stability of PNA-NA duplexes is highly dependent on ionic strength.
Multiple Peaks in HPLC Chromatogram - Incomplete capping during synthesis (deletion sequences).- Side reactions during cleavage/deprotection.- Ensure capping solution is fresh and the capping step is efficient.- Use appropriate scavengers (e.g., m-cresol) in the TFA cleavage cocktail to prevent side reactions.[13]- Optimize HPLC gradient for better separation.

References

  • Applications of Peptide Nucleic Acid (PNA) - PharmiWeb.com. (2024). PharmiWeb.com. [Link]

  • PNA containing isocytidine nucleobase: synthesis and recognition of double helical RNA. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics. (2023). Wiley Interdisciplinary Reviews: RNA. [Link]

  • New Fmoc Pseudothis compound Monomer for the Synthesis of a Bis-PNA Molecule by Automated Solid-Phase Fmoc Chemistry. (2002). Bioconjugate Chemistry. [Link]

  • Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. (2000). The FASEB Journal. [Link]

  • Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). Nucleic Acids Research. [Link]

  • Peptide nucleic acid (PNA) as a novel tool in the detection and treatment of biological threatening diseases. (2021). Romanian Journal of Military Medicine. [Link]

  • A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields. (n.d.). Consiglio Nazionale delle Ricerche. [Link]

  • Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). PubMed. [Link]

  • Recent Advances in Chemical Modification of Peptide Nucleic Acids. (2012). Journal of Nucleic Acids. [Link]

  • Solid Phase Synthesis of PNA Oligomers. (2002). Springer Nature Experiments. [Link]

  • The challenge of peptide nucleic acid synthesis. (2022). Chemical Society Reviews. [Link]

  • Incorporation of thio-pseudothis compound into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. (2014). Nucleic Acids Research. [Link]

  • Sequence determination of nucleic acids containing 5-methylthis compound and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases. (2005). Nucleic Acids Research. [Link]

  • Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Enzymatic recognition of the base pair between isocytidine and isoguanosine. (1993). Proceedings of the National Academy of Sciences. [Link]

  • PNA containing isocytidine nucleobase: synthesis and recognition of double helical RNA. (2011). National Center for Biotechnology Information. [Link]

  • 2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudothis compound in Peptide Nucleic Acids. (2012). Journal of the American Chemical Society. [Link]

  • Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. (2015). Chemistry. [Link]

  • Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. (1997). Proceedings of the National Academy of Sciences. [Link]

  • Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. (2022). Organic & Biomolecular Chemistry. [Link]

  • PNA monomer and precursor. (2005).
  • Peptide nucleic acid–dependent artifact can lead to false-positive triplex gene editing signals. (2020). Proceedings of the National Academy of Sciences. [Link]

  • The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization. (2023). Molecules. [Link]

  • Insights into peptide nucleic acid (PNA) structural features: the crystal structure of a D-lysine-based chiral PNA-DNA duplex. (2005). PubMed. [Link]

  • Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. (2022). RSC Publishing. [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. (2024). Molecules. [Link]

Sources

Application Notes and Protocols for the Preparation of Isocytosine Phosphoramidites for DNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation of isocytosine phosphoramidites, essential building blocks for the synthesis of modified oligonucleotides. This compound, an isomer of cytosine, is a key component in the development of expanded genetic alphabets and therapeutic oligonucleotides. Its ability to form a stable, alternative base pair with isoguanine opens new avenues in diagnostics, synthetic biology, and drug development. This document outlines the critical considerations for the synthesis of this compound phosphoramidites, with a particular focus on the selection of appropriate protecting groups to ensure high-yield and high-purity synthesis of the final product. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes at each stage.

Introduction: The Significance of this compound in Modern DNA Synthesis

The four-letter genetic alphabet (A, T, C, and G) forms the basis of all life as we know it. However, the ability to introduce non-natural base pairs into the DNA double helix has profound implications for molecular biology and medicine. This compound (isoC) is a pyrimidine analog that, in conjunction with its purine partner isoguanine (isoG), forms a stable base pair with a hydrogen bonding pattern distinct from the canonical Watson-Crick pairs.[1] This expanded genetic alphabet allows for the creation of novel DNA structures and functionalities, with applications ranging from orthogonal genetic systems to the development of highly specific diagnostic probes and therapeutic agents.[]

The successful incorporation of this compound into synthetic oligonucleotides via automated solid-phase synthesis hinges on the availability of high-quality this compound phosphoramidite building blocks.[3][4] The preparation of these phosphoramidites follows the general principles of nucleoside chemistry, but with specific challenges related to the unique reactivity of the this compound base. This guide provides a robust protocol for the synthesis, purification, and characterization of this compound phosphoramidites, enabling researchers to confidently produce these critical reagents for their specific applications.

The Chemistry of this compound Phosphoramidite Synthesis: A Deliberate Approach

The synthesis of an this compound phosphoramidite for automated DNA synthesis is a multi-step process that requires careful protection of reactive functional groups on the nucleoside.[3][5] The overall strategy involves three key stages:

  • Protection of the Exocyclic Amino Group: The exocyclic amine of this compound is nucleophilic and must be protected to prevent side reactions during phosphitylation and oligonucleotide synthesis.[3][6]

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile group, typically a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated DNA synthesis.[3][6]

  • Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.[4][]

The choice of protecting groups is paramount to the success of the synthesis. They must be stable under the conditions of the subsequent reaction steps but readily removable at the appropriate stage of oligonucleotide synthesis and deprotection.

Diagram of the Overall Synthesis Workflow

Isocytosine_Phosphoramidite_Synthesis Isocytosine_Nucleoside This compound Nucleoside Protected_Amine N-Protected this compound Nucleoside Isocytosine_Nucleoside->Protected_Amine Exocyclic Amine Protection DMT_Protected 5'-O-DMT, N-Protected This compound Nucleoside Protected_Amine->DMT_Protected 5'-Hydroxyl DMT Protection Phosphoramidite This compound Phosphoramidite DMT_Protected->Phosphoramidite 3'-Hydroxyl Phosphitylation

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the preparation of 2'-deoxy-5-methylisocytidine phosphoramidite, a commonly used this compound analog. The principles outlined here can be adapted for other this compound derivatives.

Materials and Reagents
ReagentSupplierGrade
2'-Deoxy-5-methylisocytidineVarious>98%
N,N-Diisobutylformamide dimethyl acetalSigma-AldrichSynthesis grade
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-Aldrich>98%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeVarious>97%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
PyridineSigma-AldrichAnhydrous, >99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, >99.8%
Acetonitrile (ACN)Sigma-AldrichAnhydrous, >99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC grade
HexanesFisher ScientificHPLC grade
Saturated aqueous sodium bicarbonateFisher ScientificLaboratory grade
BrineFisher ScientificLaboratory grade
Anhydrous sodium sulfateFisher ScientificLaboratory grade
Silica gel for column chromatographySiliCycle60 Å, 40-63 µm
Step 1: Protection of the Exocyclic Amino Group of 2'-Deoxy-5-methylisocytidine

The selection of the protecting group for the exocyclic amine of this compound is a critical determinant of the synthesis's success. While benzoyl (Bz) protection is standard for cytosine, for 5-methylisocytidine, the N,N-diisobutylformamidine group has been shown to be far superior, leading to higher yields and purity of the final phosphoramidite.[1]

Procedure:

  • To a solution of 2'-deoxy-5-methylisocytidine (1.0 eq) in anhydrous pyridine, add N,N-diisobutylformamide dimethyl acetal (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Diagram of the N-Protection Reaction

N_Protection cluster_reactants Reactants cluster_products Product Isocytidine 2'-Deoxy-5-methylisocytidine Protecting_Agent N,N-Diisobutylformamide dimethyl acetal Protected_Isocytidine N2-[(Diisobutylamino)methylidene]- 2'-deoxy-5-methylisocytidine Reactants Reactants Products Products Reactants->Products + Pyridine, RT

Caption: Protection of the exocyclic amine of 2'-deoxy-5-methylisocytidine.

Step 2: 5'-O-DMT Protection

The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group to allow for its selective removal during automated DNA synthesis.[3]

Procedure:

  • Dissolve the N-protected 2'-deoxy-5-methylisocytidine from Step 1 in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation on the silica gel.

Step 3: 3'-O-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This reaction is highly sensitive to moisture and must be carried out under strictly anhydrous conditions.[8][9]

Procedure:

  • Dry the 5'-O-DMT, N-protected 2'-deoxy-5-methylisocytidine from Step 2 under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or ³¹P NMR.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product from a concentrated DCM solution into cold hexanes to yield the final phosphoramidite as a white foam.

StepKey ReagentsTypical Yield
1. N-Protection N,N-Diisobutylformamide dimethyl acetal>90% (crude)
2. 5'-DMT Protection DMT-Cl70-85%
3. 3'-Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite80-95%
Overall Yield ~38% (as reported for a similar synthesis[1])

Characterization and Quality Control: Ensuring High-Fidelity Synthesis

The purity and identity of the this compound phosphoramidite are critical for successful oligonucleotide synthesis. The following analytical techniques are recommended for characterization:

  • ³¹P NMR: This is the most direct method for assessing the purity of the phosphoramidite. The product should show a characteristic signal in the range of 148-150 ppm.[10][11] The absence of signals in the phosphate (0-20 ppm) or H-phosphonate (5-15 ppm) regions indicates high purity.

  • ¹H NMR: Confirms the structure of the nucleoside and the presence of the protecting groups (DMT, diisobutylformamidine, and cyanoethyl).

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the final product.

  • HPLC: Can be used to assess the purity of the protected nucleoside intermediates.

The final phosphoramidite should be stored under an inert atmosphere at -20 °C to prevent degradation.

Conclusion

The protocol detailed in this application note provides a reliable method for the preparation of high-purity this compound phosphoramidites. The key to a successful synthesis lies in the judicious choice of the exocyclic amine protecting group, with the N,N-diisobutylformamidine group being particularly effective for 5-methylisocytidine. By following these procedures and implementing rigorous quality control measures, researchers can confidently produce this compound phosphoramidites for the synthesis of modified oligonucleotides, thereby enabling further advancements in the fields of synthetic biology, diagnostics, and therapeutics.

References

  • Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta. [Link]

  • Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Request PDF. [Link]

  • Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. The Royal Society of Chemistry. [Link]

  • Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Nucleoside phosphoramidite. Wikipedia. [Link]

  • Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

  • The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

  • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

  • Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia (USP). [Link]

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. PMC. [Link]

  • Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PMC. [Link]

  • A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. PMC. [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. NIH. [Link]

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. MDPI. [Link]

  • Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. PMC. [Link]

  • Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Pure. [Link]

  • Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Request PDF. [Link]

  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. ChemRxiv. [Link]

Sources

Isocytosine as a Versatile Intermediate in Antiviral Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Non-Canonical Nucleobase

In the relentless pursuit of novel antiviral therapeutics, the exploration of non-canonical nucleobases has emerged as a fertile ground for innovation. Isocytosine, a structural isomer of cytosine, stands out as a particularly valuable intermediate in the design and synthesis of potent antiviral agents.[1] Its unique chemical properties, most notably its tautomeric ambiguity, offer a strategic advantage in disrupting viral replication.[2][3] Unlike canonical nucleosides that form standard Watson-Crick base pairs, this compound can introduce ambiguity during viral genome replication, leading to an accumulation of mutations and ultimately, viral error catastrophe.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the development of novel antiviral drugs. We will delve into the synthetic chemistry of this compound-based nucleoside analogs, elucidate their mechanism of action, and provide detailed protocols for their antiviral and cytotoxicity evaluation.

Physicochemical Properties of this compound

This compound, or 2-aminouracil, is a pyrimidine base with the chemical formula C4H5N3O.[1] Its structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C4H5N3O[1]
Molar Mass 111.104 g·mol−1[1]
Appearance White to off-white solid[4]
Melting Point >300 °C (decomposes)[4]
Tautomerism Exists in equilibrium between amino-oxo and amino-hydroxy forms[5][6]

The tautomeric nature of this compound is central to its application in antiviral drug development. The ability to exist in different isomeric forms allows it to form non-canonical base pairs, for instance with isoguanine, a property explored in synthetic biology and relevant to its mutagenic potential against viruses.[7][8]

Synthesis of this compound-Based Nucleoside Analogs

The synthesis of this compound nucleoside analogs is a critical step in harnessing their therapeutic potential. The general strategy involves the coupling of a protected sugar moiety with this compound, followed by deprotection to yield the final active compound. While numerous methods exist for nucleoside synthesis, a common approach involves the Vorbrüggen glycosylation or related coupling reactions.[9][10]

Conceptual Workflow for this compound Nucleoside Analog Synthesis

SynthesisWorkflow This compound This compound Coupling Coupling Reaction (e.g., Vorbrüggen Glycosylation) This compound->Coupling ProtectedSugar Protected Sugar (e.g., Ribose or Deoxyribose) ProtectedSugar->Coupling ProtectedAnalog Protected this compound Nucleoside Analog Coupling->ProtectedAnalog Deprotection Deprotection ProtectedAnalog->Deprotection FinalAnalog Final this compound Nucleoside Analog Deprotection->FinalAnalog Phosphorylation Phosphorylation (Optional, for triphosphate form) FinalAnalog->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate

Caption: General workflow for the synthesis of this compound nucleoside analogs.

Protocol: Synthesis of a 2'-Deoxyisocytidine Analog (Conceptual)

This protocol outlines the key steps for the synthesis of a 2'-deoxyisocytidine analog, a common scaffold for antiviral activity. Disclaimer: This is a conceptual protocol and should be adapted and optimized based on specific target molecules and laboratory conditions.

Materials:

  • This compound

  • 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffman's sugar)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalyst)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Methanolic ammonia

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Silylation of this compound:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend this compound in hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear, indicating the formation of silylated this compound.

    • Remove excess HMDS under vacuum.

  • Coupling Reaction (Glycosylation):

    • Dissolve the silylated this compound in anhydrous acetonitrile.

    • In a separate flask, dissolve Hoffman's sugar in anhydrous acetonitrile.

    • Cool the silylated this compound solution to 0°C.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the silylated this compound solution.

    • Add the solution of Hoffman's sugar dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification of the Protected Nucleoside:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected 2'-deoxyisocytidine analog.

  • Deprotection:

    • Dissolve the purified protected nucleoside in methanolic ammonia.

    • Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final 2'-deoxyisocytidine analog by a suitable method, such as recrystallization or chromatography.

Mechanism of Antiviral Action: The Power of Tautomeric Ambiguity

The primary mechanism by which this compound-based nucleoside analogs exert their antiviral effect is through the induction of lethal mutagenesis.[3] After cellular uptake, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[11] This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase and incorporated into the nascent viral genome.[12]

The key to its mutagenic activity lies in the tautomeric equilibrium of the this compound base.[2] It can exist in both an amino-oxo and an amino-hydroxy form. This allows it to ambiguously base-pair with different canonical bases in the template strand, leading to a high frequency of mutations in the newly synthesized viral genomes. This accumulation of errors, often referred to as "error catastrophe," ultimately results in non-viable viral progeny.[3]

TautomerismMechanism cluster_0 This compound Tautomerism cluster_1 Incorporation and Mutagenesis AminoOxo Amino-oxo form AminoHydroxy Amino-hydroxy form AminoOxo->AminoHydroxy Tautomerization ViralPolymerase Viral Polymerase AminoOxo->ViralPolymerase Recognized by AminoHydroxy->ViralPolymerase Recognized by NascentStrand Nascent Viral Genome ViralPolymerase->NascentStrand Incorporates Isocytidine Triphosphate TemplateStrand Viral Genome Template TemplateStrand->ViralPolymerase Mutation Point Mutation NascentStrand->Mutation Mispairing due to tautomerism ErrorCatastrophe Error Catastrophe Mutation->ErrorCatastrophe Accumulation of mutations NonViableVirions Non-viable Virions ErrorCatastrophe->NonViableVirions

Caption: Mechanism of antiviral action of this compound nucleoside analogs.

Protocols for Antiviral and Cytotoxicity Evaluation

Rigorous in vitro evaluation is paramount to determine the efficacy and safety profile of novel this compound-based antiviral candidates. The following protocols describe standard assays for assessing antiviral activity and cytotoxicity.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is considered the gold standard for quantifying the ability of a compound to inhibit viral replication, particularly for plaque-forming viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[13]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound nucleoside analog stock solution.

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the this compound analog in cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (e.g., 50-100 PFU/well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: Remove the virus inoculum and wash the cell monolayers with PBS. Add the different concentrations of the this compound analog to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.

  • Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Staining and Counting:

    • Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells and can be adapted for high-throughput screening.[15]

Materials:

  • Host cells in 96-well plates.

  • Virus stock.

  • This compound nucleoside analog.

  • Cell culture medium.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the this compound analog to the wells.

  • Virus Infection: Infect the cells with a virus concentration that would cause 80-100% CPE in the virus control wells.

  • Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions using a microplate reader.

Data Analysis:

The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

Protocol 3: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]

Materials:

  • Host cells in 96-well plates.

  • This compound nucleoside analog.

  • Cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the this compound analog to the wells. Include a "no-compound" cell control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[17] The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.[17]

Data Presentation: Antiviral Activity and Cytotoxicity

The following table provides hypothetical data for an this compound-based nucleoside analog (Iso-C-Analog) against Herpes Simplex Virus Type 1 (HSV-1) in Vero cells.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Iso-C-Analog HSV-1Vero2.5>100>40
Acyclovir (Control) HSV-1Vero0.8>200>250

Data are for illustrative purposes only.

Conclusion and Future Directions

This compound represents a powerful and versatile platform for the development of novel antiviral agents. Its unique tautomeric properties provide a rational basis for designing molecules that can induce lethal mutagenesis in a broad range of viruses. The protocols outlined in this document provide a solid framework for the synthesis, screening, and evaluation of this compound-based nucleoside analogs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of this compound in combination with other antiviral mechanisms, and the application of this technology to combat emerging and drug-resistant viral pathogens.

References

  • De Clercq, E. (2005). Antiviral drug development: A story of hits and misses. Medicinal research reviews, 25(1), 1-27. [Link]

  • Denel-Bobrowska, M., & Olejniczak, A. (2022). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). European Journal of Medicinal Chemistry, 231, 114136. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

  • Eltayb, N., & Götte, M. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Methods in enzymology, 661, 281–311. [Link]

  • Schnepf, D., et al. (2022). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 14(5), 1033. [Link]

  • Kraszewski, A., & Stawiński, J. (2023). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Organic & Biomolecular Chemistry, 21(1), 58-66. [Link]

  • Fink, K., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Dračínský, M., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics, 20(18), 12534-12543. [Link]

  • Zhang, L., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. Organic & Biomolecular Chemistry, 18(7), 1297-1311. [Link]

  • Temburnikar, K. W., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 162, 5–21. [Link]

  • Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical journal, 75(3), 1163–1171. [Link]

  • Mahmoud, S. Y., Hasabelnaby, S., & Sakr, T. M. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. Journal of Advanced Pharmacy Research, 2(2), 65-76. [Link]

  • Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, nucleotides & nucleic acids, 21(6-7), 417–426. [Link]

  • Riva, S., & Secundo, F. (2002). Enzymatic Synthesis of Modified Nucleosides. In Enzymes in Action (pp. 317-336). Springer, Dordrecht. [Link]

  • Fujimoto, K., et al. (2025). Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative. Current Protocols, 5(3), e705. [Link]

  • Tabassam, F., et al. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. Journal of the Iranian Chemical Society, 20(11), 2825-2838. [Link]

  • Zheng, S., et al. (2020). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. Organic letters, 22(20), 8036-8040. [Link]

  • ResearchGate. (n.d.). TC50 and IC50 values of compounds against HSV-1. Retrieved February 7, 2026, from [Link]

  • Beigelman, L., et al. (2004). Synthesis of Nucleoside Triphosphates. Current Protocols in Nucleic Acid Chemistry, 17(1), 13.2.1-13.2.16. [Link]

  • Steiner, L., et al. (2023). Non‐canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. Chemistry–A European Journal, 29(17), e202203522. [Link]

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). Studies of Phosphorylation. IV. The Phosphorylation of Nucleosides with Phosphorus Trihalide. Bulletin of the Chemical Society of Japan, 40(2), 417-419. [Link]

  • Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical journal, 75(3), 1163–1171. [Link]

  • Schmidt, S., et al. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic acids research, 20(10), 2421–2426. [Link]

  • Singh, V., et al. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in molecular biosciences, 8, 823253. [Link]

  • Mikhailopulo, I. A., et al. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. The Open Enzyme Inhibition Journal, 3(1). [Link]

  • Warren, G. L., et al. (2013). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. ACS chemical biology, 8(3), 459–473. [Link]

  • Radchenko, E. D., et al. (1990). MNDO and IR spectroscopic studies of tautomerism of this compound. Journal of Molecular Structure, 218, 243-248. [Link]

  • Yang, X., et al. (1998). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical Journal, 75(3), 1163-1171. [Link]

  • Ekins, S., et al. (2014). Naïve Bayesian Models for Vero Cell Cytotoxicity. Journal of chemical information and modeling, 54(6), 1545–1557. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2012). The Use of NMR Spectroscopy to Study Tautomerism. In Nuclear Magnetic Resonance Spectroscopy. IntechOpen. [Link]

  • Singh, V., et al. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Molecular Biosciences, 8, 823253. [Link]

  • Lehman, I. R., et al. (1958). ENZYMATIC SYNTHESIS OF DEOXYRIBONUCLEIC ACID. V. CHEMICAL COMPOSITION OF ENZYMATICALLY SYNTHESIZED DEOXYRIBONUCLEIC ACID. Journal of Biological Chemistry, 233(1), 163-170. [Link]

  • Encyclopedia.pub. (2022). Tautomerism Detected by NMR. In Encyclopedia. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved February 7, 2026, from [Link]

  • Science.gov. (n.d.). cytotoxic concentration cc50: Topics by Science.gov. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC infectious diseases, 23(1), 856. [Link]

  • Gorb, L., et al. (2004). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Molecular Sciences, 5(5), 294-309. [Link]

  • Sato, K., et al. (1995). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1649-1656. [Link]

  • Potaman, V. N., & Sinden, R. R. (1997). Coupling of DNA to solid supports using 3′ terminal ribose incorporation. Biochemical and biophysical research communications, 232(1), 163-167. [Link]

  • Gorb, L., et al. (2009). Tautomeric equilibrium in DNA and RNA nucleobases. The role of the water and sugar environment. Journal of the American Chemical Society, 131(28), 9684-9696. [Link]

  • Chen, Y., et al. (2022). Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1. Molecules, 27(11), 3413. [Link]

  • Fung, A., et al. (2020). Viral Polymerase-Helicase Complexes Regulate Replication Fidelity To Overcome Intracellular Nucleotide Depletion. mBio, 11(3), e00797-20. [Link]

  • Wu, C. C., & Lin, C. H. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of organic chemistry, 83(24), 15313–15322. [Link]

  • van der Marel, G. A., et al. (1997). Inter-strand CH...O hydrogen bonds stabilizing four-stranded intercalated molecules: stereoelectronic effects of O4' in cytosine-rich telomeric DNA. Journal of molecular biology, 274(5), 757-771. [Link]

  • Wu, C. C., & Lin, C. H. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. The Journal of organic chemistry, 83(24), 15313–15322. [Link]

Sources

Troubleshooting & Optimization

Enhancing stability of isocytosine-isoguanine base pairs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AEGIS Base Pair Optimization Subject: Enhancing Stability & Fidelity of Isocytosine (isoC) – Isoguanine (isoG) Systems

Welcome to the AEGIS Technical Support Hub

Current Status: Operational Support Tier: Senior Application Scientist Level Scope: Thermodynamics, Oligonucleotide Synthesis, and Enzymatic Incorporation of isoC:isoG pairs.

Welcome. If you are accessing this guide, you are likely encountering the "non-canonical penalty"—the specific thermodynamic and enzymatic challenges that arise when expanding the genetic alphabet beyond Watson-Crick pairs. The isoC-isoG pair is a powerful tool for orthogonal binding, but it requires strict adherence to specific handling protocols to prevent tautomeric drift and degradation.

Below you will find a troubleshooting framework designed to stabilize your AEGIS (Artificially Expanded Genetic Information System) constructs.

Part 1: The Core Instability (Root Cause Analysis)

User Query: "Why does my isoC-isoG duplex show lower melting temperatures (


) than predicted, and why do I see Thymine (T) mutations at isoG sites?"

Technical Diagnosis: The instability is rarely due to the hydrogen bonding strength of the correct pair (which is actually comparable to G-C). The root cause is Isoguanine Tautomerism .

  • The Mechanism: Under standard conditions, isoG exists primarily in the keto tautomer, which presents a donor-donor-acceptor (DDA) pattern complementary to isoC (AAD).

  • The Failure Mode: IsoG undergoes a tautomeric shift to the enol form. This enol form presents a donor-acceptor-donor (DAD) pattern, which chemically mimics Adenine’s hydrogen bonding face, allowing it to mispair perfectly with Thymine (T).

  • Consequence: During PCR, polymerases read the enol-isoG as Adenine and incorporate Thymine, leading to an isoG

    
     A transition (and eventually an isoC:isoG 
    
    
    
    T:A mutation).
Visualizing the Failure Mode

Tautomerism Figure 1: The Tautomeric Drift. IsoG shifts from Keto (pairing with IsoC) to Enol (pairing with T). cluster_correct STABLE STATE (Keto-IsoG) cluster_error ERROR STATE (Enol-IsoG) IsoG_Keto IsoG (Keto Form) Pattern: DDA IsoC IsoC Pattern: AAD IsoG_Keto->IsoC 3 H-Bonds (High Affinity) IsoG_Enol IsoG (Enol Form) Pattern: DAD IsoG_Keto->IsoG_Enol Tautomeric Shift (Spontaneous) Thymine Thymine Pattern: ADA IsoG_Enol->Thymine Mispairing (PCR Error)

Part 2: Troubleshooting & Optimization Protocols

Module A: Chemical Stability & Synthesis

Issue: "My isoG-containing oligos are degrading during deprotection."

Explanation: Isoguanine is chemically fragile compared to standard guanine. The glycosidic bond is susceptible to acid hydrolysis (depurination), and the exocyclic amine can degrade under harsh basic conditions (standard ammonium hydroxide at 55°C).

Corrective Protocol: UltraMild Synthesis Strategy

ParameterStandard Protocol (AVOID)AEGIS Optimized Protocol (REQUIRED)
Protecting Groups Benzoyl (Bz) / Isobutyryl (iBu)Phenoxyacetyl (Pac) or Isopropyl-Pac
Deprotection Reagent Conc. Ammonium Hydroxide0.05M Potassium Carbonate in Methanol OR Ammonium Hydroxide/Methylamine (AMA) (if Pac protected)
Temperature 55°C - 65°C (Overnight)Room Temperature (4-17 hours)
Purification DMT-on cartridge (Acid risk)PAGE or IE-HPLC (Avoid prolonged acid exposure)

Critical Note: Never expose isoG oligonucleotides to strong acids (pH < 3) for extended periods, as this accelerates depurination.

Part 3: Enhancing Duplex Stability (The 5-Methyl Fix)

Issue: "I need higher


 and better specificity for my diagnostic assay."

Solution: Do not use standard this compound. Always substitute with 5-methyl-isocytosine (5-Me-isoC).

The Science: Just as 5-methyl-cytosine stabilizes natural DNA, adding a methyl group to the 5-position of this compound increases the


 of the duplex by approximately 2.0°C per base pair .
  • Mechanism: The methyl group projects into the major groove, increasing hydrophobic base stacking interactions and displacing water molecules.

  • Benefit: This added stability forces the equilibrium toward the correct pairing, indirectly reducing the "breathing" of the helix that can facilitate tautomeric sampling.

Data Comparison: Thermal Stability (


) 
Duplex Composition

(Approx)
Stability RatingNotes
A-T Pair BaselineLow2 H-bonds
G-C Pair +3-5°CHigh3 H-bonds
isoC-isoG (Standard) +2-4°CMed-High3 H-bonds, but tautomer risk
5-Me-isoC-isoG +5-7°C Very High Enhanced stacking + 3 H-bonds

Part 4: Enzymatic Incorporation (PCR & Sequencing)

Issue: "My polymerase stalls or incorporates errors at the AEGIS site."

Troubleshooting Workflow:

  • Polymerase Selection:

    • Avoid: Standard Taq (low fidelity for AEGIS).

    • Recommended:Titanium Taq or KlenTaq variants. Family A polymerases generally tolerate isoC/isoG better than Family B (proofreading) polymerases, which may stall at the "damage" site.

  • Cycling Conditions:

    • Lower the extension temperature slightly (68°C instead of 72°C) to favor the stable keto-isoG pairing.

    • Limit cycle numbers. The error rate (isoG

      
       T) accumulates exponentially. If possible, keep cycles < 25.
      
  • The "Thio" Option (Advanced):

    • If fidelity is paramount (e.g., therapeutic aptamers), consider using 2-thio-isoguanine . The sulfur substitution at the 2-position sterically and electronically disfavors the enol tautomer, significantly reducing mispairing with Thymine.

Decision Tree: Optimizing Your Experiment

Workflow Figure 2: Strategic Decision Tree for AEGIS Base Pair Optimization. Start Start: AEGIS Experimental Design Goal What is your primary goal? Start->Goal Stability Thermal Stability (Probes/Hyb) Goal->Stability Fidelity Replication Fidelity (PCR/Amplification) Goal->Fidelity Use5Me MUST USE: 5-Methyl-isoC Stability->Use5Me Polymerase Select Polymerase: Titanium Taq or KlenTaq Fidelity->Polymerase CheckSynth Check Synthesis: Use UltraMild/Pac-Chemistry Use5Me->CheckSynth ErrorCheck Is Error Rate > 2%? Polymerase->ErrorCheck Accept Proceed with Standard isoC/isoG ErrorCheck->Accept No Modify Switch to 2-thio-isoG ErrorCheck->Modify Yes

References

  • Johnson, S. C., et al. (2004).[1] "A third base pair for the polymerase chain reaction: inserting isoC and isoG." Nucleic Acids Research.[1][2][3] Link

  • Switzer, C., et al. (1993). "Enzymatic incorporation of a new base pair into DNA and RNA."[4] Journal of the American Chemical Society.[4][5][6] Link

  • Lee, D. & Switzer, C. (2015). "DNA duplex stability of the thio-iso-guanine[6][7]•methyl-iso-Cytosine base pair."[6][7][8] Nucleosides, Nucleotides & Nucleic Acids. Link

  • Sismour, A. M. & Benner, S. A. (2005). "The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system." Nucleic Acids Research.[1][2][3] Link

  • IDT Technical Guide. (2023). "Strategies for Non-Standard Bases: 5-Methyl-IsoC and IsoG." Integrated DNA Technologies. Link(General reference for 5-Me-isoC commercial availability).

Sources

Technical Support Center: Pharmaceutical-Grade Isocytosine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pharmaceutical-grade isocytosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of trace impurities. Below you will find a comprehensive troubleshooting guide and frequently asked questions to assist in optimizing your purification protocols and ensuring the highest product quality.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each entry provides potential causes and detailed, step-by-step protocols for resolution.

Persistent Impurity Peak Observed in HPLC Analysis After Recrystallization

Question: I've performed multiple recrystallizations, but a small, persistent impurity peak remains in my HPLC chromatogram. How can I remove it?

Answer:

This is a common challenge that can arise from several factors, including co-crystallization of a structurally similar impurity, thermal degradation during the recrystallization process, or the use of a suboptimal solvent system.

Causality Explained:

  • Co-crystallization: If an impurity has a similar molecular structure and polarity to this compound, it can be incorporated into the crystal lattice during recrystallization.

  • Thermal Degradation: this compound, like many organic molecules, can be susceptible to degradation at elevated temperatures, especially for prolonged periods. The persistent peak could be a degradation product.[1]

  • Suboptimal Solvent: The chosen solvent system may not provide a large enough solubility differential between this compound and the impurity at high and low temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a persistent impurity.

Experimental Protocol: Alternative Solvent System Recrystallization

  • Solvent Screening: Test the solubility of your impure this compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures). The ideal solvent will fully dissolve the this compound at an elevated temperature but show poor solubility at room temperature or below.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the impure this compound. Heat the mixture to the solvent's boiling point with stirring until all the solid has dissolved.

  • Hot Filtration (if necessary): If any insoluble material is present at high temperature, perform a hot filtration to remove it.

  • Cooling: Slowly cool the solution to room temperature. To maximize yield, you can further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the recrystallized this compound by HPLC.

Solvent SystemSuitability for this compound Recrystallization
WaterCan be effective for polar compounds, but solubility may be high even at low temperatures.
EthanolA commonly used solvent that often provides a good solubility gradient.
n-Hexane/AcetoneA non-polar/polar mixture that can be fine-tuned for optimal solubility.[2]
n-Hexane/Ethyl AcetateAnother versatile non-polar/polar mixture.[2]
Final Product Exhibits Poor Solubility or a "Foam-Like" Appearance

Question: After recrystallization and drying, my this compound has a low density, foam-like appearance and is difficult to dissolve. What is causing this?

Answer:

This issue often points to rapid precipitation instead of controlled crystallization, or the presence of residual solvents. The crystal habit can also be affected by the stirring rate during crystallization.[3]

Causality Explained:

  • Rapid Precipitation: If the solution is cooled too quickly, the this compound may "crash out" of solution, forming small, disordered, amorphous particles instead of well-ordered crystals. This can trap impurities and solvent.

  • Residual Solvents: Inadequate drying can leave solvent molecules within the solid, leading to a less dense product with altered physical properties.

  • Agglomeration: Without proper agitation, growing crystals can form bridges between particles, resulting in a foamy mass that is difficult to handle.[3]

Troubleshooting Protocol: Controlled Crystallization

  • Re-dissolution: Dissolve the foam-like this compound in a minimal amount of the appropriate hot solvent.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Covering the flask with glass wool can help to slow the cooling rate.

  • Gentle Agitation: Once crystals begin to form, gentle stirring can help to prevent agglomeration and promote the growth of more uniform crystals.[3]

  • Extended Cooling: After reaching room temperature, cool the mixture in an ice bath for at least one hour to maximize the yield of crystalline material.

  • Thorough Washing: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any mother liquor containing dissolved impurities.

  • Effective Drying: Dry the crystals under high vacuum, potentially with gentle heating (ensure the temperature is well below the melting point to avoid degradation), until a constant weight is achieved.

  • Analysis: Confirm the absence of residual solvents using Gas Chromatography (GC) with headspace analysis, following USP <467> guidelines.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common trace impurities in synthetically produced this compound?

A1: Impurities in this compound can be categorized as process-related, degradation products, or elemental impurities.[1]

  • Process-Related Impurities: These include unreacted starting materials such as guanidine and malic acid, or by-products from the ring-closure reaction.[1][6] Residual solvents from the synthesis and purification steps are also common.[1]

  • Degradation Impurities: The primary degradation product of this compound is uracil, formed via deamination.[7] Oxidation can also lead to the formation of hydroxycytosine or ring-opened products.[1]

  • Elemental Impurities: Trace metals from catalysts or manufacturing equipment (e.g., iron, copper, zinc) can be present.[1] These are typically controlled under ICH Q3D guidelines.[8][9][10]

Q2: What is the recommended analytical method for assessing the purity of pharmaceutical-grade this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for determining the purity of this compound and quantifying impurities.[1][7][11][12]

  • Methodology: A reversed-phase HPLC method with UV detection is typically employed.[13] Due to the high polarity of this compound, hydrophilic interaction chromatography (HILIC) can also be an effective technique.[7]

  • Column Selection: C18 columns are common for reversed-phase methods, while specialized columns are available for HILIC.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a buffer like sulfuric acid or formic acid is often used.[7][13]

Q3: How can I effectively remove trace metal impurities from my this compound product?

A3: Trace metal impurities are a significant concern in pharmaceutical manufacturing as they can be toxic and affect product stability.[8][9]

  • Metal Scavengers: The use of solid-supported metal scavengers is a highly effective method. These are functionalized silica or polymer resins that selectively bind to metal ions. The this compound solution is passed through a cartridge containing the scavenger, and the metal impurities are retained.

  • Chelating Agents: In some cases, the addition of a chelating agent like EDTA to the this compound solution can sequester metal ions, which can then be removed during recrystallization.

  • Analysis: The concentration of trace metals should be quantified using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to ensure compliance with regulatory limits (e.g., USP <232>).[8][10][14]

Q4: What are the best practices for quantifying residual solvents in the final this compound product?

A4: The analysis of residual solvents is critical for the safety and quality of active pharmaceutical ingredients (APIs).[4]

  • Analytical Technique: Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard method outlined in USP <467> and ICH Q3C guidelines.[4][5][15]

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., DMSO, DMF, or water) in a sealed headspace vial. The vial is then heated to allow the volatile residual solvents to partition into the headspace for injection into the GC.[5][16]

  • Solvent Classification: Residual solvents are categorized into three classes based on their toxicity, with strict limits for Class 1 and 2 solvents.[4][5][17]

Impurity Identification and Removal Workflow:

Caption: General workflow for impurity identification and removal.

References

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. [Link]

  • PubMed. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]

  • Separation Science. Trace element analysis of pharmaceutical products. [Link]

  • SIELC Technologies. HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column. [Link]

  • LCGC North America. (2010, November 1). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. [Link]

  • Veeprho. Cytosine Impurities and Related Compound. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • ResearchGate. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Resolve Mass. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • Synergy Bioscience. Residual Solvents Testing for Compliance. [Link]

  • Ruifu Chemical. This compound CAS 108-53-2 Purity ≥98.0% (HPLC) Factory High Purity. [Link]

  • International Labmate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Wikipedia. This compound. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Merck Millipore. Purification of Pharmaceutical Drugs. [Link]

  • Reddit. (2025, January 19). Recrystallization for foam like crystals. [Link]

  • Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. [Link]

  • PureSynth. This compound 98.0%(HPLC). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Cytosine. [Link]

  • SIELC Technologies. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. [Link]

  • PMC. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

  • PMC. Perspectives on the Designation of Oligonucleotide Starting Materials. [Link]

  • Analytical Chemistry. (2003, February 1). Measuring DNA. [Link]

Sources

Validation & Comparative

Isocytosine vs. Cytosine: A Comparative Guide on Reactivity, Tautomerism, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and synthetic biologists, the choice between Cytosine (C) and its structural isomer Isocytosine (iC) is rarely about simple substitution. It is a strategic decision regarding hydrogen-bonding fidelity and metabolic endurance.

While Cytosine is the canonical coding base for genetic storage, it is metabolically fragile—highly susceptible to hydrolytic deamination by Cytidine Deaminase (CDA). This compound , conversely, offers a distinct "Donor-Donor-Acceptor" hydrogen-bonding pattern (critical for Expanded Genetic Alphabets like AEGIS) and exhibits superior resistance to enzymatic deamination. This guide explores the physicochemical divergence of these isomers, providing actionable protocols for synthesis and stability profiling.

Structural & Electronic Divergence: The Tautomeric "Chameleon"

The fundamental difference between these isomers lies in their tautomeric preferences, which dictate their reactivity and base-pairing logic.

Tautomeric Equilibria
  • Cytosine: Predominantly exists in the amino-oxo form (N1-H) in both solution and solid state.[1] This stability ensures high-fidelity Watson-Crick pairing with Guanine.

  • This compound: Exists as a dynamic equilibrium between the N1-H (2-amino-4-oxopyrimidine) and N3-H (2-amino-4-hydroxypyrimidine / imino forms) tautomers. In the solid state, this compound often co-crystallizes as a 1:1 complex of these two forms, a phenomenon rarely seen in canonical bases.

Physicochemical Comparison
FeatureCytosine (C) This compound (iC) Implication for Drug Design
IUPAC Name 4-amino-2-pyrimidinone2-amino-4-pyrimidinonePositional isomerism alters enzyme recognition.
Dominant Tautomer Amino-oxo (N1-H)Equilibrium (N1-H

N3-H)
iC requires specific constraints (e.g., sugar attachment) to lock the active form.
H-Bonding Pattern Acceptor-Donor-Acceptor (ADA)Donor-Donor-Acceptor (DDA)*iC pairs with Isoguanine (not Guanine), enabling orthogonal genetic systems (AEGIS).
pKa (protonated) ~4.6~4.0iC is slightly less basic, affecting solubility and kinase active site binding.
Major Metabolic Liability Deamination (CDA)

Uracil
Oxidation / GlucuronidationiC is generally resistant to rapid deamination.

*Note: The DDA pattern applies when this compound is N1-substituted (e.g., as a nucleoside).

Visualization: Tautomerism & Pairing Logic

Tautomerism cluster_0 Cytosine (Canonical) cluster_1 This compound (Isomer) C_oxo Amino-Oxo Form (Stable N1-H) Guanine Pairs with Guanine (Watson-Crick) C_oxo->Guanine 3 H-Bonds (ADA :: DAD) iC_N1 N1-H Tautomer (Nucleoside-like) iC_N3 N3-H Tautomer (Solution Equilibrium) iC_N1->iC_N3 Fast Exchange IsoGuanine Pairs with IsoGuanine (AEGIS System) iC_N1->IsoGuanine 3 H-Bonds (DDA :: AAD)

Figure 1: Tautomeric states and hydrogen-bonding logic. Cytosine is locked for Guanine pairing; this compound shifts between forms unless locked at N1, pairing with Isoguanine.

Synthetic Reactivity: The Regioselectivity Challenge

Synthesizing this compound derivatives presents a regiochemical challenge not found with cytosine.

N1 vs. N3 Alkylation

When alkylating Cytosine, the N1 position is the naturally most nucleophilic site for glycosylation. However, This compound has competing nucleophilic sites at N1 and N3.

  • N1-Alkylation: Desired for mimicking natural nucleoside connectivity.

  • N3-Alkylation: Often thermodynamically favored or competitive under basic conditions due to the pKa and steric environment.

Protocol: Regioselective N1-Alkylation of this compound

To force N1-selectivity, transient protection or specific bases are required.

Materials:

  • This compound (Starting Material)[2][3]

  • BSA (N,O-Bis(trimethylsilyl)acetamide) – Transient protection

  • Alkyl Halide / Sugar Halide

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane

  • Lewis Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Step-by-Step Workflow:

  • Silylation: Suspend this compound (1.0 eq) in dry MeCN. Add BSA (2.5 eq). Heat to 80°C for 30 mins until a clear solution forms.

    • Mechanism:[4][5][6] This generates the O-silylated intermediate, which activates the N1 position by aromatizing the ring.

  • Coupling: Cool to 0°C. Add the electrophile (e.g., ribose-1-acetate or alkyl halide, 1.1 eq).

  • Activation: Dropwise addition of TMSOTf (1.1 eq).

  • Reaction: Warm to RT and stir (1–4 hours). Monitor by TLC.

  • Quench: Add aqueous NaHCO₃. The silyl groups hydrolyze, leaving the N1-alkylated this compound.

  • Purification: Silica gel chromatography (typically MeOH/DCM gradient).

Metabolic Stability: The "Killer App" for Drug Design

The primary driver for substituting Cytosine with this compound in drug scaffolds is resistance to Cytidine Deaminase (CDA) .

Mechanism of Resistance

CDA catalyzes the hydrolytic deamination of Cytosine to Uracil. The enzyme's active site (Glu67 / Zn²⁺) coordinates the tetrahedral transition state at position 4.

  • Cytosine: The C4-amino group is activated for nucleophilic attack by water.[5]

  • This compound: The C4 position is a carbonyl (oxo). The amino group is at C2. This geometric mismatch prevents the CDA catalytic triad from initiating hydrolysis. Consequently, this compound derivatives (like Pseudoisocytidine ) often show prolonged half-lives in plasma compared to their cytidine analogs [1].

Visualization: Metabolic Pathways

Metabolism cluster_cyt Cytosine Fate cluster_iso This compound Fate Cyt Cytosine Scaffold Ura Uracil (Inactive/Toxic) Cyt->Ura Rapid Deamination (t1/2 < 1h) CDA Enzyme: Cytidine Deaminase (Liver/Plasma) CDA->Cyt IsoC This compound Scaffold Stable Metabolically Stable (Retains Bioactivity) IsoC->Stable CDA Resistant Renal Renal Excretion Stable->Renal Slow Clearance

Figure 2: Metabolic divergence. Cytosine is rapidly deactivated by CDA; this compound bypasses this pathway, extending pharmacokinetics.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of an this compound scaffold, use this industry-standard liver microsome assay.

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compounds (Cytosine analog vs. This compound analog).

  • Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • Success Criteria: this compound analog should show

      
       depletion at 60 mins (High Stability), whereas Cytosine analogs often show 
      
      
      
      depletion (unless chemically modified).

References

  • Hollenstein, M. (2012). "Nucleoside Triphosphates: Synthesis and Applications." Chemistry – A European Journal. (Discusses AEGIS and this compound synthesis).

  • Benner, S. A., et al. (2011). "Artificially expanded genetic information system: a new base pair with an alternative hydrogen bonding pattern."[6][7][8] Nucleic Acids Research. (Foundational work on this compound-Isoguanine pairing).

  • Kierzek, E., et al. (2011). "The contribution of pseudoisocytidine to the stability of secondary structures of RNA." Nucleic Acids Research. (Stability data).

  • Seela, F., et al. (2006). "this compound-guanine base pairing: A structural and thermodynamic study." Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Isocytosine: A pH-Dependent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocytosine's Significance and the Role of UV-Vis Spectroscopy

This compound, a structural isomer of cytosine, is a pyrimidine base of significant interest in various fields, including the study of unnatural nucleic acid analogues and metal complex binding.[1] Its unique hydrogen bonding capabilities and potential as a prebiotic compound make it a focal point in synthetic biology and origin-of-life research. The electronic structure of this compound, and consequently its interaction with ultraviolet and visible light, is intricately linked to its surrounding chemical environment, particularly the pH.

UV-Vis spectroscopy serves as a powerful, non-destructive analytical technique to probe these electronic transitions. By measuring the absorbance of a compound across a range of wavelengths, we can gain insights into its concentration, purity, and molecular structure. For a molecule like this compound with ionizable groups, changes in pH alter the protonation state, leading to distinct shifts in the absorption spectrum. This phenomenon not only allows for the qualitative and quantitative analysis of this compound but also enables the determination of its acid dissociation constants (pKa).

This guide will dissect the relationship between pH and the UV-Vis absorption spectrum of this compound, providing a comparative analysis of its spectral behavior in acidic, neutral, and alkaline conditions. We will explore the underlying tautomeric equilibria, present a detailed experimental protocol for spectral acquisition, and summarize the key spectral parameters to facilitate its application in research and development.

The Influence of pH on this compound's Tautomeric Forms and UV-Vis Spectra

The observed changes in the UV-Vis absorption spectrum of this compound with varying pH are a direct consequence of shifts in its tautomeric and protonation equilibria. This compound can exist in several tautomeric forms, with the amino-oxo and amino-hydroxy forms being of particular relevance in solution.

The protonation and deprotonation of the this compound molecule at different pH values alter the electronic distribution within the pyrimidine ring, which in turn affects the energy required for π → π* electronic transitions. These transitions are responsible for the characteristic absorption bands observed in the UV region.

A key publication by Stimson (1949) provided a detailed investigation into the effect of pH on the UV absorption spectra of various pyrimidines, including this compound.[2] This foundational work demonstrated that the position of the maximum absorption wavelength (λmax) is highly dependent on the chemical structure and the ionization state of the molecule.

Comparative Analysis of this compound's UV-Vis Spectra at Varying pH

The UV-Vis absorption spectrum of this compound displays characteristic shifts as the pH of the solution is varied from acidic to alkaline. These shifts are indicative of the different ionic species present at each pH range.

  • Acidic pH: In strongly acidic solutions, the this compound molecule is expected to be protonated, forming a cationic species. This typically results in a shift in the λmax compared to the neutral molecule.

  • Neutral pH: Near neutral pH, this compound exists predominantly in its neutral form. The absorption spectrum in this range serves as a reference for the un-ionized molecule.

  • Alkaline pH: In alkaline solutions, this compound will deprotonate to form an anionic species, leading to a further shift in the absorption spectrum, often to a longer wavelength (a bathochromic or red shift).

The precise λmax and molar absorptivity (ε) values for each ionic species are critical for quantitative analysis and for the determination of pKa values. Although a comprehensive, publicly available dataset of these values is not easily found, the principles of spectrophotometric analysis allow for their experimental determination. A predicted pKa value for this compound is approximately 9.59, which suggests that the transition from the neutral to the anionic form would be observed in the alkaline pH range.

Table 1: Expected pH-Dependent Spectral Characteristics of this compound

pH RangePredominant SpeciesExpected λmax Shift (relative to neutral)
AcidicCationicHypsochromic (Blue Shift) or Bathochromic (Red Shift)
NeutralNeutralReference Spectrum
AlkalineAnionicBathochromic (Red Shift)

Note: The exact nature of the shifts requires experimental verification.

Experimental Protocol: Spectrophotometric Determination of this compound's pKa

The determination of the pKa value of this compound can be accurately performed using UV-Vis spectrophotometry. This method relies on measuring the absorbance of this compound solutions at various pH values and analyzing the resulting spectral changes.

Materials and Reagents
  • This compound (2-aminouracil)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • A series of buffer solutions covering a wide pH range (e.g., phosphate, borate, citrate buffers)

  • Deionized water

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water. A concentration in the range of 0.01 to 0.1 mM is typically suitable.

  • Preparation of Sample Solutions: For each pH value to be tested, prepare a sample solution by diluting a known volume of the this compound stock solution in a buffer of the desired pH. Ensure the final concentration of this compound is the same in all samples. A series of solutions with pH values ranging from approximately 2 to 12 should be prepared to cover the acidic, neutral, and alkaline regions.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that covers the expected absorption of this compound (e.g., 200-400 nm).

    • Use the corresponding buffer solution as a blank for each measurement.

    • Record the absorption spectrum for each prepared sample solution.

  • Data Analysis:

    • Identify the λmax for the acidic, neutral, and basic forms of this compound from the recorded spectra.

    • Select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this selected wavelength against the pH of the solutions.

    • The resulting sigmoidal curve can be used to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare this compound Stock Solution samples Prepare Buffered Sample Solutions (Varying pH) stock->samples Dilute blank Blank Spectrophotometer with Buffer samples->blank measure Record UV-Vis Spectra (200-400 nm) blank->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Sigmoidal Curve plot->pka Inflection Point

Caption: Experimental workflow for the spectrophotometric determination of this compound's pKa.

Tautomeric Equilibria and Their Spectroscopic Signatures

The pH-induced spectral shifts are fundamentally linked to the tautomeric forms of this compound. The equilibrium between the amino-oxo and the amino-hydroxy tautomers is sensitive to the protonation state of the molecule.

tautomeric_equilibria cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH cation Cationic Species (Protonated) amino_oxo Amino-oxo Tautomer cation->amino_oxo + OH⁻ - H₂O amino_oxo->cation + H⁺ amino_hydroxy Amino-hydroxy Tautomer amino_oxo->amino_hydroxy Tautomerization anion Anionic Species (Deprotonated) amino_oxo->anion + OH⁻ - H₂O anion->amino_oxo + H⁺

Caption: Tautomeric and protonation equilibria of this compound at different pH values.

At neutral pH, an equilibrium exists between the amino-oxo and amino-hydroxy forms. In acidic conditions, protonation likely occurs on a ring nitrogen, stabilizing a particular tautomer and resulting in a distinct UV-Vis spectrum. Conversely, in alkaline conditions, deprotonation of a proton from a ring nitrogen or the amino group will favor a different tautomeric form, leading to the observed spectral changes. The specific tautomer that predominates under each condition can be inferred by comparing the experimental spectra with theoretical calculations of the absorption spectra for each tautomeric form.

Conclusion and Future Directions

The UV-Vis absorption spectrum of this compound is a sensitive indicator of the solution's pH, reflecting the underlying tautomeric and protonation equilibria. This guide has outlined the fundamental principles governing these pH-dependent spectral changes and provided a robust experimental framework for their investigation. For researchers in drug development and molecular biology, a thorough understanding of these properties is crucial for accurate quantification, purity assessment, and for studying the interactions of this compound in various biochemical systems.

Future research could focus on obtaining high-resolution spectral data for this compound across a continuous and broad pH range to precisely determine its pKa values. Furthermore, coupling experimental data with advanced computational chemistry could provide a more detailed picture of the specific tautomeric forms present at each pH and their respective contributions to the overall absorption spectrum. Such studies will undoubtedly enhance our understanding of this important cytosine isomer and facilitate its application in novel therapeutic and biotechnological contexts.

References

  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. [Link]

  • Stimson, M. M., & Reuter, M. A. (1945). The ultraviolet absorption spectra of cytosine and this compound. Journal of the American Chemical Society, 67(12), 2191–2193. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1301. [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s516-s523. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Rapid determination of ionization constants (pKa) by UV spectroscopy using 96-well microtiter plates. Combinatorial chemistry & high throughput screening, 9(7), 455–464. [Link]

  • 2-Aminouracil. ChemBK. [Link]

  • Bazsó, G., Tarczay, G., Fogarasi, G., & Szalay, P. G. (2011). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Physical chemistry chemical physics : PCCP, 13(15), 6799–6807. [Link]

  • This compound. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

  • Experimental Approaches for Measuring pKa's in RNA and DNA. NIH National Center for Biotechnology Information. [Link]

  • This compound. Wikipedia. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Isocytosine

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: Isocytosine Handling & PPE Standards

Executive Summary & Risk Context

This compound (2-aminouracil) is a critical pyrimidine isomer used extensively in antiviral drug development and synthetic biology (e.g., Hachimoji DNA/RNA systems). While often categorized generically as an "irritant," this classification understates the operational risks in a research setting.

The Scientist’s Perspective: The primary safety challenge with this compound is not acute toxicity, but physical form and solvent synergy .

  • Dust Generation: As a fine crystalline powder, it easily aerosolizes, posing a respiratory sensitization risk (STOT SE 3).

  • Transdermal Transport: In biological assays, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant that can carry dissolved small molecules directly into the bloodstream. Therefore, handling this compound in solution requires higher PPE standards than handling the dry powder.

Hazard Profile & PPE Matrix

GHS Classification: Warning (Irritant) Key Hazard Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

Personal Protective Equipment (PPE) Standards
Protection ZoneDry Powder HandlingSolubilized (DMSO/DMF) HandlingTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood Engineering controls are superior to respirators. Prevents inhalation of micro-particulates.
Dermal (Hands) Nitrile Gloves (Standard 4-5 mil)Double Nitrile or Laminate Latex is permeable to DMSO. Double-gloving creates a breakthrough buffer for solvent-mediated absorption.
Ocular Safety Glasses (Side shields)Chemical Splash Goggles Powder drift is the risk for dry; splash/aerosol is the risk for wet. Goggles seal against solvent vapors.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Apron (if >100mL)Standard protection against particulate accumulation.

Operational Protocol: Step-by-Step

Phase 1: Retrieval & Preparation
  • Thermodynamic Check: this compound is often stored at -20°C [1]. Allow the container to equilibrate to room temperature before opening. Opening a cold container introduces condensation, which causes the powder to clump (hygroscopicity), making weighing difficult and increasing the risk of spillage during transfer.

  • Static Control: Dry this compound powder is prone to static charge. Use an antistatic gun or a polonium strip near the balance to prevent "flying powder" which bypasses containment.

Phase 2: Weighing & Solubilization (Critical Step)
  • The DMSO Factor: When dissolving in DMSO (solubility ~2 mg/mL) [2], you are creating a vehicle for transdermal delivery.

    • Place the weighing boat inside the fume hood.

    • Transfer powder using a spatula; never pour from the stock bottle.

    • Add solvent slowly down the side of the vessel to prevent aerosolizing the powder upon impact.

    • Self-Validating Step: Inspect the glove fingertips immediately after solubilization. If using DMSO, any "wet" sensation on the skin implies glove failure—change gloves immediately.

Phase 3: Waste Disposal
  • Do Not Flush: Despite partial water solubility, this compound must not enter municipal water systems due to potential ecological accumulation.

  • Segregation:

    • Solid Waste: Contaminated weighing boats and paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Solutions must go into "Organic Solvent Waste" (if in DMSO/DMF) or "Aqueous Waste" (if in PBS), clearly labeled with constituents.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and safety checkpoints for handling this compound.

Isocytosine_Safety_Protocol cluster_safety Critical Hazard Control Zone Start Cold Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE_Check PPE Verification (Nitrile vs. Latex Check) Equilibrate->PPE_Check Weighing Weighing (Fume Hood + Static Control) PPE_Check->Weighing Dry Powder Solvent Solubilization (DMSO/DMF Risk) Weighing->Solvent Add Solvent Disposal HazWaste Disposal (No Drain Pouring) Weighing->Disposal Spill/Excess Assay Experimental Use Solvent->Assay In Solution Assay->Disposal

Caption: Operational workflow emphasizing the "Critical Hazard Control Zone" where dust inhalation and solvent-mediated absorption risks are highest.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (STOT SE 3), seek medical attention.

  • Skin Contact (Powder): Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): Do not use ethanol to wash the skin; it may increase absorption. Wash with copious amounts of water and mild soap.[1] Remove contaminated clothing immediately.[1][2]

  • Spill Cleanup:

    • Dry:[3][4] Use a wet paper towel to cover the powder (preventing dust), then wipe up.

    • Wet: Absorb with vermiculite or spill pads. Dispose of as hazardous waste.[5]

References

  • Fisher Scientific. (2025). Safety Data Sheet: this compound (CAS 108-53-2).[1][2][6][7][8] Retrieved from [Link]

  • PubChem. (n.d.). This compound Hazard Identification and GHS Classification. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.